molecular formula C9H12NO3P B8145582 Methyl 2-(dimethylphosphoryl)isonicotinate

Methyl 2-(dimethylphosphoryl)isonicotinate

Cat. No. B8145582
M. Wt: 213.17 g/mol
InChI Key: UHQRCARRAYVXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(dimethylphosphoryl)isonicotinate is a useful research compound. Its molecular formula is C9H12NO3P and its molecular weight is 213.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(dimethylphosphoryl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(dimethylphosphoryl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pest Management in Agriculture : Methyl isonicotinate demonstrates potential in managing thrips, a common pest in agriculture. It is effective in mass trapping, lure and kill strategies, and as a behavioral synergist with insecticides in various crops. This application is significant in both indoor and outdoor agricultural settings (Teulon et al., 2011); (Teulon et al., 2017).

  • Synthesis of Phospholipids : Dimethylphosphoryl chloride, related to methyl 2-(dimethylphosphoryl)isonicotinate, is utilized as a phosphorylating agent in the synthesis of certain phospholipids without affecting their structural features. This is pivotal in biochemical research and applications (Bittman et al., 1984).

  • Antimicrobial Properties : A derivative, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, exhibits significant antimicrobial activity, highlighting its potential in medical and pharmaceutical research (Viveka et al., 2013).

  • Copper Extraction : A synergist complex involving methyl isonicotinate has been studied for its potential in extracting copper(II) from non-polar organic phases, which could be significant in metallurgy and industrial chemistry (Zhu et al., 2017).

  • Catalytic Synthesis : Methyl isonicotinate is important in catalytic processes, such as in the synthesis of ethyl isonicotinate, a key intermediate in the synthesis of ethyl nicotinate (Kumari et al., 2007).

  • Chemical Synthesis Efficiency : The synthesis of methyl isonicotinate using a solid super acid catalyst has been studied for its efficiency, achieving high yields and purity under optimized conditions (Li Xu-dong, 2004).

  • Electrochemical Studies : The electrochemical reduction of methyl isonicotinate in aqueous mediums has been examined, revealing insights into chemical reaction mechanisms (Laviron et al., 1994).

  • Medical Applications : Methyl isonicotinate derivatives have been investigated for their ability to reverse neuromuscular block caused by certain agents, highlighting their potential in medical emergency scenarios (Sundwall, 1961).

  • Structural Analysis : Studies have been conducted on the structural characteristics of methyl isonicotinate, comparing it to other chemical compounds and elucidating its unique structural properties (Kiyono et al., 1996).

  • Biological Activity : The reactivity of certain atoms in isonicotinic acid derivatives, related to methyl 2-(dimethylphosphoryl)isonicotinate, is crucial for their biological activity, especially in the context of tuberculostatic drugs (Seydel et al., 1976).

properties

IUPAC Name

methyl 2-dimethylphosphorylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQRCARRAYVXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(dimethylphosphoryl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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